

# Application Notes and Protocols for Cy5.5 Hydrazide Antibody Labeling

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Compound of Interest		
Compound Name:	Cy5.5 hydrazide	
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### Introduction

This document provides a detailed protocol for the site-specific labeling of antibodies with the near-infrared (NIR) fluorescent dye, **Cy5.5 hydrazide**. This method targets the carbohydrate moieties present in the Fc region of many antibodies, offering a distinct advantage over traditional amine-reactive labeling (e.g., NHS esters) which can potentially compromise the antigen-binding site. The procedure involves a two-step process: first, the gentle oxidation of the antibody's sugar residues to create reactive aldehyde groups, followed by the covalent conjugation of **Cy5.5 hydrazide** to these aldehydes, forming a stable hydrazone bond. This site-directed conjugation strategy helps to ensure the preservation of the antibody's immunoreactivity. The resulting Cy5.5-labeled antibody conjugates are ideal for a variety of applications, including in vivo imaging, flow cytometry, and immunofluorescence assays, benefiting from the low autofluorescence background in the NIR spectrum.

### **Materials and Reagents**



Reagent/Material	Supplier	Notes
Antibody of Interest (e.g., IgG)	Various	Must be purified and in an amine-free buffer. A concentration of 2-10 mg/mL is recommended.
Cy5.5 Hydrazide	Various	Store at -20°C, protected from light and moisture.
Sodium meta-Periodate (NaIO <sub>4</sub> )	Various	High purity grade. Prepare solution fresh.
Anhydrous Dimethyl Sulfoxide (DMSO)	Various	To dissolve Cy5.5 hydrazide.
Oxidation Buffer	N/A	0.1 M Sodium Acetate, pH 5.5.
Conjugation Buffer	N/A	Phosphate-Buffered Saline (PBS), pH 6.0-7.4.
Quenching Solution	N/A	e.g., 1 M Tris-HCl, pH 8.0.
Desalting Columns (e.g., Sephadex G-25)	Various	For purification of the antibody- dye conjugate.
Spectrophotometer (UV-Vis)	N/A	For determining the Degree of Labeling.
1.5 mL Microcentrifuge Tubes	Various	Amber or wrapped in foil for light-sensitive steps.

## **Experimental Workflow**





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Experimental workflow for Cy5.5 hydrazide antibody labeling.

## Detailed Experimental Protocols Part 1: Oxidation of Antibody Carbohydrate Moieties

This step involves the conversion of cis-diol groups in the antibody's carbohydrate chains into reactive aldehyde groups.

- Antibody Preparation: Prepare the antibody in an amine-free buffer such as 0.1 M Sodium
  Acetate, pH 5.5 (Oxidation Buffer). The recommended concentration is between 2-10
  mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will
  interfere with the subsequent conjugation step.
- Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in Oxidation Buffer.
- Oxidation Reaction: In a light-protected tube (e.g., an amber microcentrifuge tube or a tube
  wrapped in aluminum foil), add an equal volume of the 20 mM sodium meta-periodate
  solution to the antibody solution for a final periodate concentration of 10 mM.[1][2] Gently mix
  the solution.
- Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.[1]



 Removal of Excess Periodate: Immediately following incubation, remove the excess sodium meta-periodate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 6.0-7.4 (Conjugation Buffer). This step is crucial to prevent the periodate from interfering with the hydrazide reaction.

## Part 2: Conjugation of Cy5.5 Hydrazide to Oxidized Antibody

This step forms a stable hydrazone bond between the aldehyde groups on the antibody and the hydrazide group of the dye.

- Dye Preparation: Immediately before use, dissolve the **Cy5.5 hydrazide** in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction: Add a 50-100 fold molar excess of the dissolved Cy5.5 hydrazide to the purified, oxidized antibody solution. Mix gently and thoroughly.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring or rotation.

### Part 3: Purification of the Antibody-Dye Conjugate

This step removes unconjugated **Cy5.5 hydrazide** from the labeled antibody.

- Purification: Purify the antibody-dye conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
- Collection: Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute from the column. The smaller, unconjugated dye molecules will elute later.
- Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

# Data Presentation: Determination of the Degree of Labeling (DOL)



The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter for ensuring the quality and consistency of the labeled antibody. The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).

Parameter	Symbol	Value/Formula	Reference
Molar Extinction Coefficient of Cy5.5	ε_dye	250,000 cm <sup>-1</sup> M <sup>-1</sup>	[3]
Absorbance Maximum of Cy5.5	A_max	~675 nm	
Correction Factor for Cy5.5 at 280 nm	CF <sub>280</sub>	0.101	[3][4]
Molar Extinction Coefficient of IgG at 280 nm	$\epsilon_{ extsf{protein}}$	~210,000 cm <sup>-1</sup> M <sup>-1</sup>	
Molecular Weight of IgG	MW_protein	~150,000 g/mol	
Concentration of Dye (M)	[Dye]	A_max / ε_dye	
Corrected Absorbance at 280 nm	A <sub>280</sub> _corr	A <sub>280</sub> - (A_max * CF <sub>280</sub> )	
Concentration of Protein (M)	[Protein]	A <sub>280</sub> _corr / ε_protein	·
Degree of Labeling (DOL)	DOL	[Dye] / [Protein]	

#### Calculation Steps:

Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A<sub>280</sub>) and ~675 nm (A max).



- Calculate the molar concentration of Cy5.5 using the Beer-Lambert law: [Cy5.5] (M) = A\_max / 250,000
- Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A<sub>280</sub> corrected = A<sub>280</sub> - (A max \* 0.101)
- Calculate the molar concentration of the antibody: [Antibody] (M) = A280\_corrected / 210,000
- Calculate the Degree of Labeling (DOL): DOL = [Cy5.5] / [Antibody]

An optimal DOL for most antibody applications is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and may affect the antibody's biological activity, while underlabeling can result in a weak signal.

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